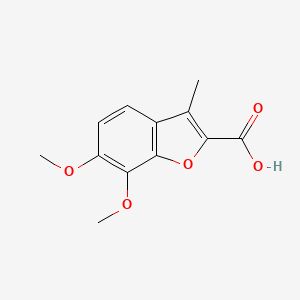

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6-7-4-5-8(15-2)11(16-3)10(7)17-9(6)12(13)14/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCXEGHLFLPDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353548 | |

| Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63445-53-4 | |

| Record name | 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of 3-halocoumarins, such as 3-bromocoumarin, through a Perkin rearrangement reaction. This reaction is carried out in the presence of a base like sodium hydroxide in ethanol or methanol . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes using a Cr(II)Cl2/BF3-OEt2 catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanism of Action

Research indicates that derivatives of benzofuran, including 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .

Case Studies

- Cytotoxicity Testing : In a study involving multiple cancer cell lines (K562, PC3, SW620), it was found that compounds similar to this compound significantly reduced cell viability, with IC50 values indicating potent anticancer activity .

- DNA Interaction : The ability of these compounds to intercalate with DNA has been demonstrated through biochemical assays that showed inhibition of DNA cleavage by endonucleases .

Anti-inflammatory Applications

Leukotriene Inhibition

this compound has been identified as an inhibitor of leukotriene biosynthesis. This property is crucial for developing therapies for inflammatory diseases such as asthma and inflammatory bowel disease. The compound's mechanism involves blocking the synthesis of leukotrienes C4, D4, E4, and B4, which are mediators of inflammation .

Clinical Relevance

The anti-inflammatory effects have been linked to reduced symptoms in conditions characterized by excessive leukotriene production. This suggests a potential therapeutic application in managing chronic inflammatory diseases .

Antimicrobial Activity

Bacterial Inhibition

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. Compounds similar to this compound have shown efficacy against various bacterial strains. The structure of benzofurans allows them to interact with bacterial cell membranes and inhibit growth .

Research Findings

A systematic review indicated that certain benzofuran derivatives possess significant antibacterial activity against both standard and clinical strains of bacteria. This opens avenues for developing new antimicrobial agents based on the benzofuran scaffold .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can modulate neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

a) Halogenated Benzofuran Derivatives

Compounds such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) share the benzofuran core but differ in substituents. Key distinctions:

- Halogenation : The presence of bromo or chloro groups at positions 4 and 6 in III and VI enhances electrophilicity, making these compounds more reactive toward nucleophilic substitution compared to the methoxy-substituted target compound .

- Hydroxy vs.

b) Methylenedioxy-Bearing Quinoline-3-Carboxylic Acid Derivatives

Derivatives like 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid (synthesized via Friedländer condensation) feature a fused quinoline system. Differences include:

- Methylenedioxy vs.

- Extended Conjugation: The quinoline moiety broadens the π-conjugated system, which may improve fluorescence properties for material science applications.

c) 6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic Acid

This analogue (InChIKey: BOICGDOLOXVQPU-UHFFFAOYSA-N) differs in having a saturated dihydrobenzofuran ring. Key contrasts:

- Acid Strength : The carboxylic acid at position 2 in both compounds retains similar acidity, but steric hindrance from the dihydro structure may alter reactivity.

Physical and Chemical Properties

Biologische Aktivität

6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.27 g/mol. The compound is characterized by its methoxy groups and carboxylic acid functional group, which play crucial roles in its reactivity and biological activity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro cytotoxicity assays were conducted on various cancer cell lines, including K562 (chronic myelogenous leukemia), HeLa (cervical carcinoma), and SW620 (colon cancer). The MTT assay results indicated significant cytotoxicity against these cell lines, with IC50 values below 50 µM for several derivatives tested alongside it .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | <50 | Induction of apoptosis via caspase activation |

| HeLa | <50 | Inhibition of cell proliferation |

| SW620 | <50 | DNA interaction leading to apoptosis |

In these studies, the compound was found to induce apoptosis in cancer cells by increasing the activity of caspases 3 and 7, which are critical markers for programmed cell death . The mechanism appears to involve interaction with cellular signaling pathways that regulate apoptosis.

Antimicrobial Activity

The antimicrobial properties of this benzofuran derivative have also been explored. Preliminary investigations showed that it possesses activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating promising antibacterial effects.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0195 | Antibacterial |

| Escherichia coli | 0.0048 | Antibacterial |

| Candida albicans | 0.039 | Antifungal |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains and could serve as a lead compound for further development .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives related to this compound. For instance, a study focused on synthesizing new derivatives showed enhanced anticancer activity compared to the parent compound. The derivatives exhibited varied IC50 values across different cancer cell lines, indicating that structural modifications can significantly influence biological activity .

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid?

The compound can be synthesized via Friedländer condensation using 2-amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation with KHSO₄ as a catalyst. Subsequent reactions with substituted salicylaldehydes yield derivatives in 52–82% yields . Key steps include optimizing solvent systems (e.g., THF) and catalyst loading to enhance efficiency.

Q. What characterization techniques are critical for confirming the structure of benzofuran derivatives?

Essential methods include:

- ¹H/¹³C NMR spectroscopy to verify substituent positions and aromaticity.

- IR spectroscopy for identifying functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Discrepancies between experimental and theoretical data may require additional X-ray crystallography (e.g., hydrogen bonding patterns in crystal lattices) .

Q. How can researchers optimize reaction yields in benzofuran synthesis?

- Use ultrasound irradiation to accelerate reaction kinetics and improve homogeneity .

- Adjust stoichiometric ratios of aldehydes and esters (e.g., 1:1.2 molar ratio for Friedländer condensation).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation of methoxy or methyl groups .

Advanced Research Questions

Q. What strategies address contradictory spectral data in benzofuran derivatives?

Example: In 2-(5,7-di-tert-butylbenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid, ¹³C NMR shifts deviated by ±2 ppm from computational predictions. Solutions include:

- Repeating experiments under anhydrous conditions to exclude solvent artifacts.

- DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict shifts .

- X-ray crystallography to resolve ambiguities in substituent orientation .

Q. How do steric and electronic effects influence the reactivity of methoxy and methyl groups in benzofuran cores?

- Steric hindrance : Methyl groups at position 3 reduce nucleophilic attack on the benzofuran ring, necessitating higher temperatures (e.g., 80–100°C) for functionalization.

- Electronic effects : Methoxy groups at positions 6 and 7 activate the ring for electrophilic substitution via resonance donation, enabling regioselective modifications (e.g., halogenation) .

Q. What role do hydrogen-bonding networks play in the crystallographic packing of benzofuran-carboxylic acids?

In 6,7-dimethoxy derivatives, the carboxylic acid group forms O–H···O hydrogen bonds , creating centrosymmetric dimers. These dimers stack via C–H···π interactions along crystallographic axes, influencing solubility and melting points. Such packing can be manipulated by substituting methoxy groups with bulkier substituents .

Methodological Considerations

Q. How to design a cascade reaction for benzofuran-based natural product synthesis?

- Use [3,3]-sigmatropic rearrangements to construct fused rings (e.g., converting 2-(3-methylbenzofuran-2-yl)phenol precursors to chromane derivatives).

- Optimize base selection (e.g., NaH in THF at 0°C) to control reaction regioselectivity .

Q. What analytical workflows are recommended for resolving synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.